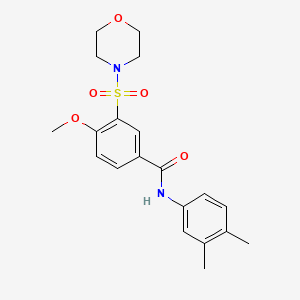![molecular formula C16H21N3O2S B5121696 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide CAS No. 333760-00-2](/img/structure/B5121696.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and its activation has been shown to have therapeutic potential in a variety of diseases, including diabetes, cancer, and cardiovascular disease. A-769662 has been widely studied for its potential as a tool compound to study AMPK biology and as a potential therapeutic agent.
作用機序
A-769662 activates N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide by binding to the allosteric site on the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit and activation of the kinase. The activation of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide by A-769662 leads to downstream effects on cellular metabolism and signaling, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
A-769662 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, and to improve insulin sensitivity in animal models of diabetes. A-769662 has also been shown to have anti-inflammatory effects, and to protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
A-769662 has several advantages as a tool compound for studying N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide biology. It is a specific and potent activator of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide, and has been shown to have minimal off-target effects. A-769662 is also cell-permeable, making it suitable for use in cell-based assays. However, A-769662 has some limitations as a tool compound. It has a relatively short half-life in vivo, and its effects on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide activation may be influenced by the cellular context in which it is used.
将来の方向性
Several future directions for research on A-769662 have been proposed. One area of interest is the development of more potent and specific activators of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide, which may have greater therapeutic potential. Another area of interest is the investigation of the downstream effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide activation by A-769662, and the identification of novel targets for therapeutic intervention. Finally, the use of A-769662 in combination with other agents, such as metformin, may have synergistic effects on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide activation and downstream signaling.
合成法
A-769662 can be synthesized using a multi-step synthetic route, which involves the reaction of 1-adamantylamine with ethyl bromoacetate to form an intermediate, followed by the reaction of the intermediate with thioamide and methylamine to form the final product. The synthesis of A-769662 has been well-established in the literature, and several modifications to the synthetic route have been reported.
科学的研究の応用
A-769662 has been extensively studied for its potential as a tool compound to study N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide biology. It has been shown to activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has also been shown to have anti-inflammatory effects, and to improve insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-17-13(20)14(21)19-15-18-12(8-22-15)16-5-9-2-10(6-16)4-11(3-9)7-16/h8-11H,2-7H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPWOWYFRWWHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154099 | |
| Record name | N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-methyl-oxalamide | |
CAS RN |
333760-00-2 | |
| Record name | N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333760-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Methyl-N2-(4-tricyclo[3.3.1.13,7]dec-1-yl-2-thiazolyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)

![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)
![2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
![4-{6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B5121673.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)

![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)